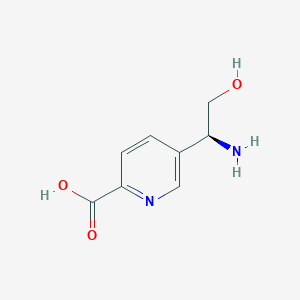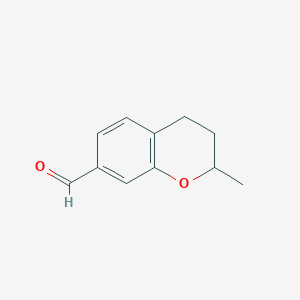
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is a compound with a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a side chain containing an amino and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . This method is advantageous due to its specificity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biomass-derived chemicals to enhance sustainability. The use of pyridine-2-carboxylic acid as a catalyst in multi-component reactions has been explored for the efficient synthesis of various derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine-2-carboxylic acid, ionic liquids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in multi-component reactions to synthesize various heterocyclic compounds.
Biology: Acts as a neuroprotective and immunological agent due to its role as a metabolite of L-tryptophan.
Medicine: Investigated for its potential antiviral and immunomodulatory properties.
Industry: Utilized in the synthesis of coordination compounds with unique structural and functional properties.
Wirkmechanismus
The mechanism of action of 5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with zinc finger proteins. By binding to these proteins, it changes their structures and disrupts zinc binding, thereby inhibiting their function . This mechanism is particularly relevant in its antiviral and immunomodulatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid: An isomer with the carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position of the pyridine ring.
Isonicotinic acid: An isomer with the carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its role in biological systems make it a compound of significant interest in various research fields.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
5-[(1S)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(4-11)5-1-2-7(8(12)13)10-3-5/h1-3,6,11H,4,9H2,(H,12,13)/t6-/m1/s1 |
InChI-Schlüssel |
JWRPCRWNGORVFY-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=NC=C1[C@@H](CO)N)C(=O)O |
Kanonische SMILES |
C1=CC(=NC=C1C(CO)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)



![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)






![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
